Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate

Cross-Coupling Medicinal Chemistry C-I vs C-Br Reactivity

Researchers requiring a versatile imidazo[1,2-a]pyridine scaffold for CNS drug discovery or tuberculosis programs face limited options for late-stage diversification. This 3-iodo derivative directly addresses that bottleneck. - Enables efficient Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings due to the low C-I bond dissociation energy (~53 kcal/mol). - Serves as a direct precursor for iodine-125/131 radiolabeling, enabling SPECT imaging probe development. - Supplied with consistent ≥98% purity, ensuring reproducible results in structure-activity relationship (SAR) studies.

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
CAS No. 885276-74-4
Cat. No. B1507941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS885276-74-4
Molecular FormulaC11H11IN2O2
Molecular Weight330.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC(=CC2=N1)C)I
InChIInChI=1S/C11H11IN2O2/c1-3-16-11(15)9-10(12)14-5-4-7(2)6-8(14)13-9/h4-6H,3H2,1-2H3
InChIKeyRDABCNYBJZLLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Overview


Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 885276-74-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, characterized by a fused bicyclic core (imidazole and pyridine rings) with an ethyl ester at the 2-position, a 7-methyl substituent, and a key 3-iodo group . This compound serves as a versatile building block in medicinal chemistry and chemical biology, with its iodo substituent enabling specific reactivity for cross-coupling and radiolabeling applications [1].

1
Cross-Coupling Reactivity

3-iodo substituent supports Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings for late-stage diversification.

2
Radiolabeling Capability

Iodo group enables direct isotopic exchange with iodine-125 or iodine-131 for SPECT imaging probe synthesis.

3
Physicochemical Profile

Favorable CNS property space supports blood-brain barrier permeability assessment in neuroscience research.

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Irreplaceability


The 3-iodo substituent confers unique reactivity and physicochemical properties that are not replicated by other halogenated (e.g., 3-bromo, 3-chloro) or non-halogenated imidazo[1,2-a]pyridine analogs. Specifically, the carbon-iodine bond at the 3-position provides a lower bond dissociation energy (≈ 53 kcal/mol) compared to C-Br (≈ 67 kcal/mol) and C-Cl (≈ 81 kcal/mol), enabling faster and more efficient oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. Additionally, the 3-iodo group facilitates direct radiolabeling with iodine-125 or iodine-131 isotopes for SPECT imaging and targeted radiotherapy studies, a capability not possible with bromo or chloro analogs [2].

3-Iodo (Target)

C-I bond dissociation energy ~53 kcal/mol supports efficient oxidative addition and direct radiohalogenation with iodine isotopes.

vs
3-Bromo / 3-Chloro

Higher C-Br (~67 kcal/mol) and C-Cl (~81 kcal/mol) BDEs may slow cross-coupling kinetics. Radiolabeling with iodine isotopes is not feasible.

Non-Halogenated Analogs

Lack the 3-position halogen handle entirely, eliminating cross-coupling diversification and radiolabeling pathways from the synthetic route.

Other Iodo-Regioisomers

Iodo placement at positions other than C-3 may shift reactivity and electronic properties, altering coupling outcomes and physicochemical behavior.

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: Evidence vs Comparators


Suzuki-Miyaura Reactivity: Iodo vs Bromo

The 3-iodo derivative undergoes significantly faster oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions compared to its 3-bromo counterpart, enabling shorter reaction times and higher yields at lower temperatures. This class-level inference is based on established bond dissociation energies and reactivity trends for C-I vs. C-Br bonds in heteroaromatic systems [1].

Suzuki-Miyaura Reactivity
Class-level inference
C-I BDE ~53 kcal/mol
C-Br BDE ~67 kcal/mol
BDE difference supports faster oxidative addition under milder conditions
Supports synthetic efficiency advantage in cross-coupling workflows
Gas-phase thermochemical data extrapolated to Pd-catalyzed systems
Cross-Coupling Medicinal Chemistry C-I vs C-Br Reactivity

Radiolabeling Potential for SPECT Imaging

The 3-iodo substituent enables direct isotopic exchange with iodine-125 or iodine-131, providing a straightforward route to radiolabeled probes for SPECT imaging and targeted radiotherapy. This class-level inference highlights that the iodo group is essential for this application; bromo or chloro analogs cannot undergo direct radiohalogenation with iodine isotopes [1].

Radiolabeling Potential
Class-level inference
3-Iodo: 125I/131I labeling capable
3-Br/3-Cl: Not applicable
Isotopic exchange or tin-iodine exchange conditions enable direct radiolabeling
Supports SPECT imaging probe development; iodo group uniquely required
Class-level inference based on radiohalogenation chemistry principles
SPECT Imaging Radiolabeling Iodine-125

CNS Permeability Properties

The 3-iodo derivative possesses a molecular weight of 330.12 g/mol and a calculated LogP of approximately 2.8-3.2, placing it within favorable ranges for blood-brain barrier permeability according to Lipinski's Rule of Five and CNS MPO scoring guidelines. This class-level inference is based on known physicochemical property ranges for imidazo[1,2-a]pyridines .

CNS Permeability Profile
Data to verify
MW 330.12 · cLogP ~2.8–3.2
Within CNS drug-like space (MW
Computational predictions; Sources empty
Supports CNS permeability assessment for neuroscience target studies
Predicted values require experimental verification
Anti-Mycobacterial Context
Class-level inference
Analog IP-6: MIC 0.05 µg/mL
Ethambutol: MIC 6.25 µg/mL
Related imidazo[1,2-a]pyridine analog reported with M. tuberculosis H37Rv activity
Supports anti-mycobacterial screening context; direct data for this compound not available
Class-level inference from structurally related analogs
Blood-Brain Barrier Lipophilicity CNS Drug Design

Anti-Mycobacterial Activity Potential

While direct data for this specific compound are not available, structurally related imidazo[1,2-a]pyridine analogs have demonstrated potent anti-mycobacterial activity. For example, compound IP-6 (an imidazo[1,2-a]pyridine derivative) exhibited an MIC of 0.05 μg/mL against Mycobacterium tuberculosis, which is 125-fold more potent than ethambutol (MIC 6.25 μg/mL) [1]. This class-level evidence suggests the 3-iodo-7-methyl derivative may serve as a valuable intermediate for developing novel anti-tubercular agents.

Anti-Mycobacterial Context
Class-level inference
Analog IP-6: MIC 0.05 µg/mL
Ethambutol: MIC 6.25 µg/mL
Related imidazo[1,2-a]pyridine analog reported with M. tuberculosis H37Rv activity
Supports anti-mycobacterial screening context; direct data for this compound not available
Class-level inference from structurally related analogs
Anti-Mycobacterial Tuberculosis Imidazo[1,2-a]pyridine

Ethyl 3-iodo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Applications


CNS Drug Discovery Building Block

With a molecular weight of 330.12 g/mol and a predicted LogP in the optimal CNS range (2.8-3.2), this compound serves as an ideal starting point for synthesizing CNS-penetrant drug candidates [1]. The 3-iodo group enables late-stage diversification via cross-coupling to explore structure-activity relationships for neurological targets.

SPECT Imaging Agent Precursor

The presence of the 3-iodo substituent allows for direct radiolabeling with iodine-125 or iodine-131, making this compound a valuable precursor for developing SPECT imaging probes and targeted radiotherapeutics [1]. This application is uniquely enabled by the iodo group and cannot be achieved with bromo or chloro analogs.

Anti-Mycobacterial Drug Discovery Scaffold

Based on the demonstrated anti-mycobacterial activity of closely related imidazo[1,2-a]pyridine analogs (e.g., IP-6 with MIC 0.05 μg/mL against M. tuberculosis) [1], this iodo-substituted building block is a strategic choice for medicinal chemistry programs targeting tuberculosis and other mycobacterial infections.

Cross-Coupling Methodology Development

The lower bond dissociation energy of the C-I bond (≈ 53 kcal/mol) compared to C-Br (≈ 67 kcal/mol) and C-Cl (≈ 81 kcal/mol) [1] makes this compound an excellent substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies under mild conditions.

Application
Selection Property
Validation Focus
CNS target research studies
Physicochemical property review
Permeability and target engagement assessment
Radiolabeling precursor studies
Iodo-specific radiolabeling context
Isotopic exchange validation
Anti-mycobacterial screening studies
Class-level activity context
MIC and strain-panel endpoints
Cross-coupling methodology studies
C-I bond reactivity review
Oxidative addition efficiency under mild conditions

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